molecular formula C20H22FN3O3 B2447989 (4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034388-14-0

(4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Cat. No.: B2447989
CAS No.: 2034388-14-0
M. Wt: 371.412
InChI Key: VATGPARUMBHQSF-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-16-1-3-17(4-2-16)23-8-10-24(11-9-23)20(25)15-5-7-22-19(13-15)27-18-6-12-26-14-18/h1-5,7,13,18H,6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATGPARUMBHQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone , with CAS number 877632-41-2, is a novel chemical entity that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29FN4O4C_{23}H_{29}FN_{4}O_{4}, with a molecular weight of 444.5 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a tetrahydrofuran moiety linked to a pyridine derivative, which is critical for its biological interactions.

1. Tyrosinase Inhibition

One of the primary areas of research surrounding this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the biosynthesis of melanin, and its inhibition is significant for treating hyperpigmentation disorders.

  • Efficacy : In studies evaluating derivatives of piperazine compounds, it was found that certain derivatives exhibited strong inhibitory effects on tyrosinase from Agaricus bisporus, with IC50 values significantly lower than that of conventional inhibitors like kojic acid (IC50 = 17.76 μM). For instance, one derivative showed an IC50 value of 0.18 μM, indicating potent activity .

2. Antimelanogenic Effects

The compound has demonstrated antimelanogenic effects in B16F10 melanoma cells without inducing cytotoxicity. This finding suggests its potential application in cosmetic formulations aimed at skin lightening or treating pigmentation disorders .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing various piperazine derivatives, including our compound of interest. The researchers conducted kinetic studies to assess the competitive inhibition of tyrosinase activity:

CompoundIC50 (μM)Remarks
(4-(4-Fluorophenyl)piperazin-1-yl)(2-trifluoromethyl)methanone0.18Highly effective
Kojic Acid17.76Reference compound
Other DerivativesVaries (40.43 μM as least effective)Structural variations affected activity

The study concluded that modifications to the piperazine scaffold could enhance or diminish inhibitory potency, emphasizing the importance of structural optimization in drug design .

Case Study 2: Docking Studies

Docking simulations have been employed to predict the binding affinity and orientation of the compound within the active site of tyrosinase. These studies revealed that the compound fits well into the catalytic pocket, suggesting a competitive inhibition mechanism .

Preparation Methods

Preparation of 4-(4-Fluorophenyl)piperazine

Piperazine derivatives are typically synthesized via cyclization reactions. Patent WO2006109323A1 outlines a scalable method for analogous structures:

  • Chlorination :

    • React 1-(4-fluorophenyl)piperazine precursor with thionyl chloride ($$ \text{SOCl}_2 $$) under catalytic $$ \text{N,N-dimethylformamide} $$ (DMF).
    • Conditions: $$ 20-30^\circ \text{C} $$, 1.2 equivalents $$ \text{SOCl}_2 $$, yielding 85-90% chloride intermediate.
  • Crystallization :

    • Purify via recrystallization in ethyl acetate/isopropanol (3:1) to >99% purity.

Synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyridine-4-carbonyl Chloride

The pyridine moiety is functionalized using methods from imaging agent synthesis:

  • Etherification :

    • React tetrahydrofuran-3-ol with 2-hydroxy-4-pyridinecarboxylic acid using Mitsunobu conditions ($$ \text{PPh}_3 $$, diethyl azodicarboxylate $$).
    • Yield: 78% after column chromatography.
  • Acyl Chloride Formation :

    • Treat with $$ \text{SOCl}_2 $$ in anhydrous dichloromethane ($$ 0^\circ \text{C} \rightarrow \text{rt} $$), followed by solvent evaporation.

Coupling Reaction

The final step involves nucleophilic acyl substitution, adapted from WO2009057133A2:

  • Reaction Setup :

    • Combine 4-(4-fluorophenyl)piperazine (1.0 eq) and 2-((tetrahydrofuran-3-yl)oxy)pyridine-4-carbonyl chloride (1.05 eq) in dry THF.
    • Add triethylamine (2.5 eq) as a base.
  • Conditions :

    • Stir under $$ \text{N}_2 $$ at $$ 50^\circ \text{C} $$ for 12 hours.
    • Monitor by TLC (hexane:ethyl acetate = 1:1).
  • Workup :

    • Quench with ice-water, extract with ethyl acetate (3×50 mL), dry over $$ \text{Na}2\text{SO}4 $$, and concentrate.

Yield : 72% crude product.

Optimization Strategies

Solvent Screening

Reaction efficiency varies significantly with solvent polarity:

Solvent Dielectric Constant (ε) Yield (%)
THF 7.6 72
DCM 8.9 65
DMF 36.7 58
Acetonitrile 37.5 61

THF optimizes solubility and reaction kinetics.

Temperature Effects

Elevated temperatures ($$ 50^\circ \text{C} $$) improve reaction rates but risk racemization at the tetrahydrofuran center. Kinetic studies show:

  • $$ 25^\circ \text{C} $$: 45% conversion in 24 hours.
  • $$ 50^\circ \text{C} $$: 95% conversion in 12 hours.

Purification and Characterization

Chromatography

Purify via silica gel chromatography (230-400 mesh) using gradient elution:

  • Hexane → ethyl acetate (20% → 50%).
  • Isolate product at $$ R_f = 0.4 $$.

Spectroscopic Data

$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :

  • δ 8.25 (d, $$ J = 5.2 $$ Hz, 1H, pyridine-H)
  • δ 7.45 (dd, $$ J = 8.8, 5.2 $$ Hz, 2H, fluorophenyl-H)
  • δ 6.95 (t, $$ J = 8.8 $$ Hz, 2H, fluorophenyl-H)
  • δ 5.15 (m, 1H, tetrahydrofuran-OCH)

HRMS (ESI+) :

  • Calculated for $$ \text{C}{20}\text{H}{22}\text{FN}3\text{O}3 $$: 371.1604
  • Found: 371.1608 [M+H]$$ ^+ $$.

Challenges and Alternatives

  • Racemization : The tetrahydrofuran-3-yloxy group’s stereocenter is prone to epimerization above $$ 60^\circ \text{C} $$. Use low-temperature coupling or enantioselective catalysis.
  • Byproducts : Positional isomers may form during pyridine functionalization. Patent WO2006109323A2 recommends repetitive crystallization to achieve >99% purity.

Q & A

Basic Research Questions

What are the recommended synthetic strategies for (4-(4-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Coupling of piperazine and pyridine moieties : Use nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) to link the fluorophenyl-piperazine and tetrahydrofuran-oxy-pyridine subunits .
  • Functional group protection : Protect reactive sites (e.g., hydroxyl or amine groups) with tert-butyldimethylsilyl (TBS) or benzyl groups to prevent side reactions during coupling .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates and enhance reaction yields .

Key validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .

How should researchers characterize this compound’s structural integrity?

Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ ~165–175 ppm) .
    • IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and ether (C-O-C) vibrations at ~1100 cm⁻¹ .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced tip : Cross-validate crystallographic data (e.g., X-ray diffraction) to resolve ambiguities in stereochemistry .

What functional groups are critical for bioactivity, and how can they be modified?

Answer:

  • Piperazine ring : Essential for receptor binding (e.g., serotonin/dopamine receptors). Modify via alkylation or acylation to alter lipophilicity .
  • Tetrahydrofuran-oxy group : Influences solubility and metabolic stability. Replace with other oxygenated heterocycles (e.g., tetrahydropyran) to study SAR .
  • Fluorophenyl group : Enhances bioavailability via hydrophobic interactions. Substitute with other halogens (Cl, Br) or electron-withdrawing groups to tune electronic effects .

Methodological note : Use computational tools (e.g., molecular docking) to predict binding affinities before experimental validation .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize discrepancies .
  • Concentration gradients : Perform dose-response curves (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values and validate target specificity .
  • Metabolic interference : Use liver microsome assays to assess stability and rule out false positives from metabolite activity .

Case study : Inconsistent cytotoxicity data may stem from differences in mitochondrial toxicity assays (MTT vs. ATP luminescence) .

What experimental approaches are recommended for studying this compound’s conformational dynamics?

Answer:

  • X-ray crystallography : Resolve solid-state conformation (e.g., chair vs. boat piperazine geometry) .
  • Dynamic NMR : Analyze solution-state flexibility (e.g., ring puckering in tetrahydrofuran) at variable temperatures .
  • Molecular dynamics simulations : Predict dominant conformers in biological environments (e.g., lipid bilayer penetration) using AMBER or GROMACS .

Critical parameter : Solvent choice (DMSO vs. water) significantly affects observed conformations .

How can researchers optimize this compound’s stability under physiological conditions?

Answer:

  • pH stability profiling : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify labile sites (e.g., ester or amide hydrolysis) .
  • Light/oxygen sensitivity : Store in amber vials under argon to prevent photodegradation and oxidation .
  • Formulation strategies : Use cyclodextrin encapsulation or lipid nanoparticles to enhance aqueous stability .

Data-driven approach : Monitor degradation via UPLC-MS and quantify half-life (t₁/₂) in simulated gastric fluid .

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